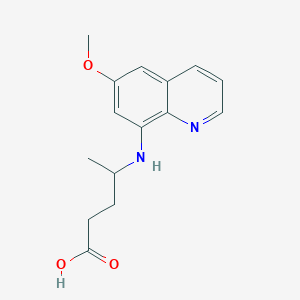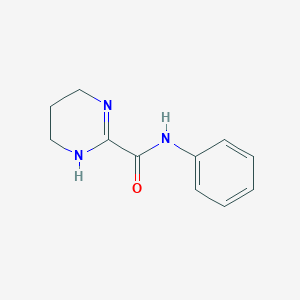
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide, also known as PTHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
作用機序
The mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is not fully understood. However, it has been proposed that N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide exerts its effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
生化学的および生理学的効果
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its low toxicity. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to be well-tolerated in animal models, even at high doses. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to have good solubility in water, which makes it easy to administer in laboratory experiments. However, one of the limitations of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its relatively low potency. Higher doses of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide may be required to achieve therapeutic effects.
将来の方向性
There are several future directions for the research on N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. One of the areas of research is the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. Additionally, the mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide needs to be further elucidated to understand its full therapeutic potential. Future research should also focus on the potential applications of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects in laboratory experiments and has potential applications in the treatment of neurodegenerative disorders. The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. While N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has several advantages for laboratory experiments, its low potency remains a limitation. Future research should focus on the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide and its potential applications in the treatment of other neurological disorders.
合成法
The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. The reaction yields a yellow crystalline product, which is further purified by recrystallization. The overall yield of the synthesis process is around 60%.
科学的研究の応用
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in laboratory experiments. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
156309-07-8 |
|---|---|
製品名 |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
N-phenyl-1,4,5,6-tetrahydropyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
InChIキー |
CKLGZFAZRZPYOR-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
正規SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
同義語 |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



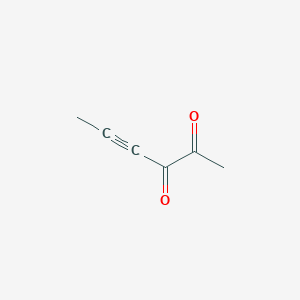
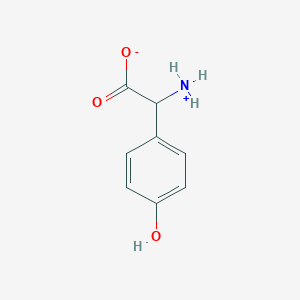
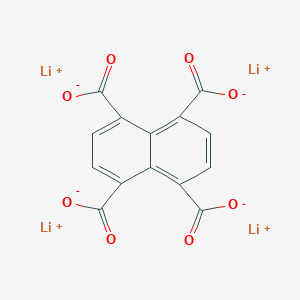
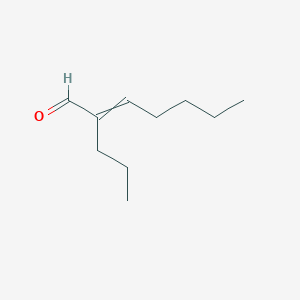

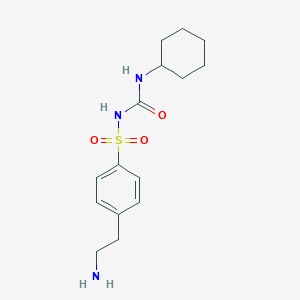
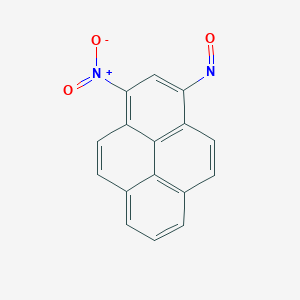
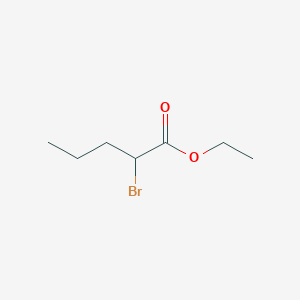
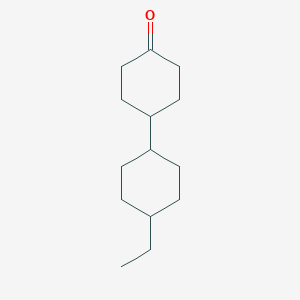

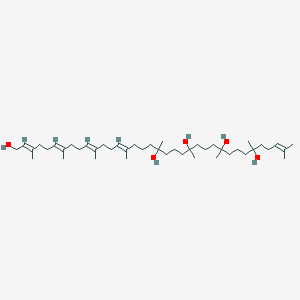

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
